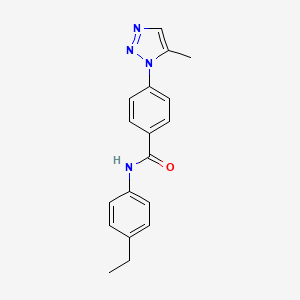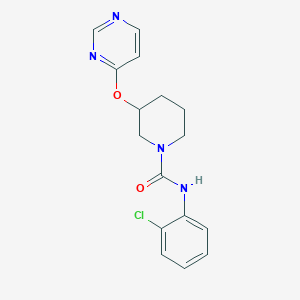
methyl (2E)-3-(2-chlorophenyl)-2-cyanoprop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (2E)-3-(2-chlorophenyl)-2-cyanoprop-2-enoate, also known as Methyl 2-cyano-3-(2-chlorophenyl)acrylate, is a chemical compound that belongs to the class of cyanoacrylates. It has been widely used in scientific research due to its unique properties and applications.
Mechanism of Action
Methyl (2E)-3-(2-chlorophenyl)-2-cyanoprop-2-enoate (2E)-3-(2-chlorophenyl)-2-cyanoprop-2-enoate acts as a Michael acceptor, meaning it can undergo a nucleophilic addition reaction with a nucleophile. This property makes it a useful building block in the synthesis of various bioactive molecules. It has also been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
This compound (2E)-3-(2-chlorophenyl)-2-cyanoprop-2-enoate has been found to have various biochemical and physiological effects. It has been shown to induce oxidative stress and DNA damage in cancer cells, which leads to apoptosis. It has also been found to inhibit the activity of various enzymes, such as acetylcholinesterase and butyrylcholinesterase. In addition, it has been shown to have anti-inflammatory and antimicrobial properties.
Advantages and Limitations for Lab Experiments
Methyl (2E)-3-(2-chlorophenyl)-2-cyanoprop-2-enoate (2E)-3-(2-chlorophenyl)-2-cyanoprop-2-enoate has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. It is also a versatile building block that can be used in the synthesis of various bioactive molecules. However, it has some limitations as well. It can be toxic and should be handled with care. It is also sensitive to air and moisture, which can affect its stability.
Future Directions
There are several future directions for the use of methyl (2E)-3-(2-chlorophenyl)-2-cyanoprop-2-enoate (2E)-3-(2-chlorophenyl)-2-cyanoprop-2-enoate in scientific research. One potential direction is the synthesis of more potent and selective anticancer agents. Another direction is the development of new antimicrobial agents that can overcome antibiotic resistance. In addition, the use of this compound (2E)-3-(2-chlorophenyl)-2-cyanoprop-2-enoate as a precursor in the synthesis of new dyes and pigments can also be explored. Overall, the unique properties and versatility of this compound (2E)-3-(2-chlorophenyl)-2-cyanoprop-2-enoate make it a promising compound for future scientific research.
Synthesis Methods
Methyl (2E)-3-(2-chlorophenyl)-2-cyanoprop-2-enoate (2E)-3-(2-chlorophenyl)-2-cyanoprop-2-enoate can be synthesized by reacting methyl cyanoacetate with 2-chlorobenzaldehyde in the presence of a base, such as potassium carbonate. This reaction results in the formation of this compound (2E)-3-(2-chlorophenyl)-2-cyanoprop-2-enoate with a yield of around 70-80%.
Scientific Research Applications
Methyl (2E)-3-(2-chlorophenyl)-2-cyanoprop-2-enoate (2E)-3-(2-chlorophenyl)-2-cyanoprop-2-enoate has been extensively used in scientific research due to its unique properties. It has been found to be an efficient and versatile building block in the synthesis of various bioactive molecules, such as antitumor agents, anti-inflammatory agents, and antimicrobial agents. It has also been used as a precursor in the synthesis of various dyes and pigments.
properties
IUPAC Name |
methyl (E)-3-(2-chlorophenyl)-2-cyanoprop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO2/c1-15-11(14)9(7-13)6-8-4-2-3-5-10(8)12/h2-6H,1H3/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBUUIEJTXSMODJ-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=CC1=CC=CC=C1Cl)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C(=C/C1=CC=CC=C1Cl)/C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
74446-19-8 |
Source


|
| Record name | Methyl 2-chloro-α-cyanocinnamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(1-(3,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2780904.png)
![N-[2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-3,3-dimethylbutanamide](/img/structure/B2780906.png)
![(E)-1-(5,7-Dihydropyrrolo[3,4-d]pyrimidin-6-yl)-4-(dimethylamino)but-2-en-1-one](/img/structure/B2780907.png)



![N-(4-chlorophenethyl)-2-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2780913.png)

![2-(benzylthio)-N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2780916.png)



![Methyl 7-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B2780926.png)